(R)-(1-Fmoc-piperidin-2-YL)-acetic acid
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Overview
Description
®-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts unique chemical properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Fmoc-piperidin-2-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-piperidine-2-carboxylic acid.
Fmoc Protection: The piperidine-2-carboxylic acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming ®-Fmoc-piperidine-2-carboxylic acid.
Acetylation: The protected compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding ®-(1-Fmoc-piperidin-2-YL)-acetic acid.
Industrial Production Methods
Industrial production of ®-(1-Fmoc-piperidin-2-YL)-acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the Fmoc protection and acetylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-(1-Fmoc-piperidin-2-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group under mild acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deprotected piperidine derivatives.
Scientific Research Applications
®-(1-Fmoc-piperidin-2-YL)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-(1-Fmoc-piperidin-2-YL)-acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-(1-Fmoc-piperidin-2-YL)-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
®-(1-Boc-piperidin-2-YL)-acetic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
®-(1-Fmoc-piperidin-3-YL)-acetic acid: A structural isomer with the acetic acid moiety at a different position on the piperidine ring.
Uniqueness
®-(1-Fmoc-piperidin-2-YL)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and facilitates selective reactions in synthetic processes.
Properties
IUPAC Name |
2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373285 |
Source
|
Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-63-9 |
Source
|
Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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